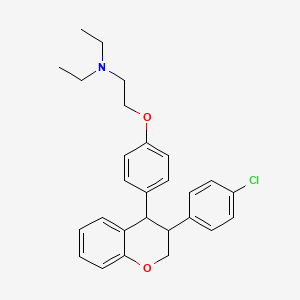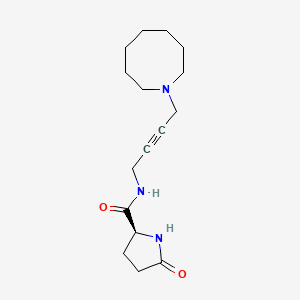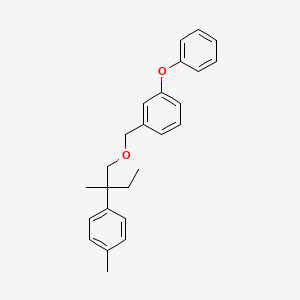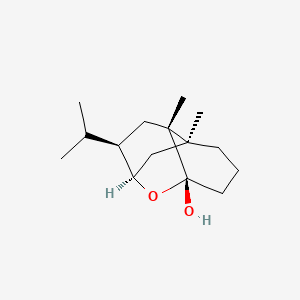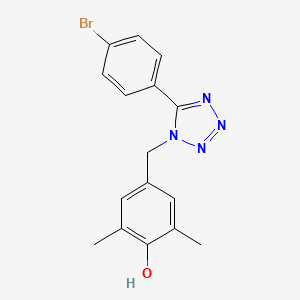
Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound, in particular, may have unique properties due to its specific chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” likely involves multiple steps, including the formation of the steroid backbone and the introduction of the anilino and thiazolyl groups. Common synthetic routes for steroidal compounds include:
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups on the steroid backbone.
Substitution Reactions: These reactions are used to introduce the anilino and thiazolyl groups.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: To speed up the reactions.
Controlled Temperature and Pressure: To ensure the reactions proceed efficiently.
化学反応の分析
Types of Reactions
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
科学的研究の応用
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” could have several scientific research applications, including:
Chemistry: As a model compound for studying steroidal chemistry.
Biology: For investigating its biological activity and potential therapeutic uses.
Medicine: As a potential drug candidate for treating various conditions.
Industry: For use in the synthesis of other complex molecules.
作用機序
The mechanism of action of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” would depend on its interaction with biological targets. This could involve:
Molecular Targets: Such as enzymes or receptors.
Pathways Involved: Such as hormonal pathways or metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other steroidal compounds with similar functional groups. Examples could be:
Androst-4-ene-3,11-dione: Without the anilino and thiazolyl groups.
17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-: Without the steroid backbone.
Uniqueness
The uniqueness of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
特性
CAS番号 |
96971-36-7 |
|---|---|
分子式 |
C28H32N2O3S |
分子量 |
476.6 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C28H32N2O3S/c1-26-12-10-19(31)14-17(26)8-9-20-21-11-13-28(33,27(21,2)15-22(32)24(20)26)23-16-34-25(30-23)29-18-6-4-3-5-7-18/h3-7,14,16,20-21,24,33H,8-13,15H2,1-2H3,(H,29,30)/t20-,21-,24+,26-,27-,28-/m0/s1 |
InChIキー |
NWALWVBGQQLNBK-FEHSMJKKSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


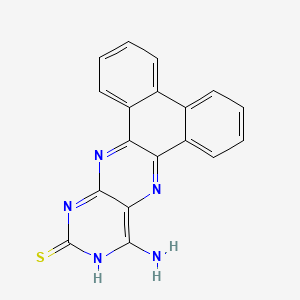
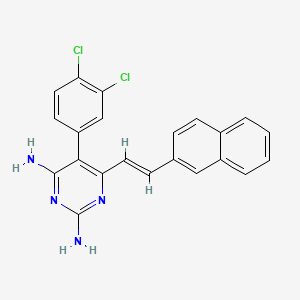
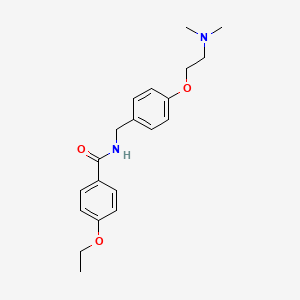
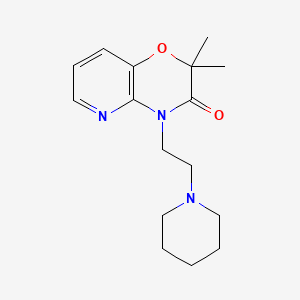
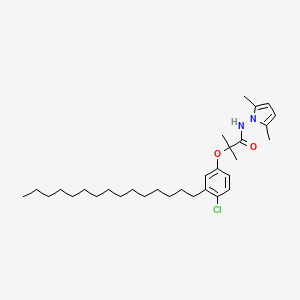
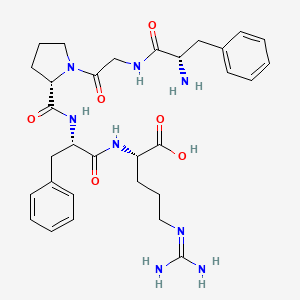
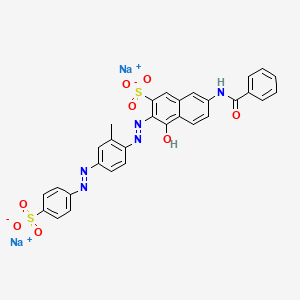
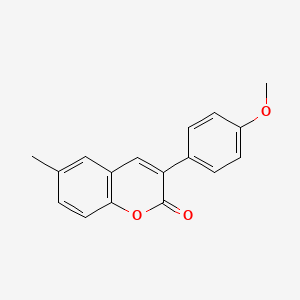
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
